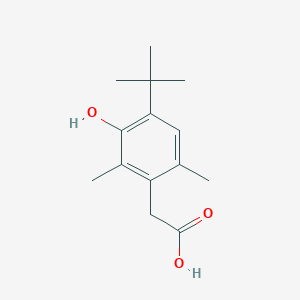

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid

描述

准备方法

The synthesis of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves several steps. One common method includes the reaction of 4-tert-butyl-2,6-dimethylphenol with chloroacetic acid under basic conditions . The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux, and the product is isolated through crystallization .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Dealkylation of the tert-Butyl Group

The tert-butyl group in this compound undergoes catalytic cleavage under Friedel-Crafts conditions. This reaction transfers the tert-butyl group to an aromatic acceptor (e.g., toluene, xylene) using catalysts like AlCl₃, FeCl₃, or anhydrous HF .

| Reaction Conditions | Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|---|

| Toluene as acceptor | AlCl₃/HF | 30–80°C | 3–20 bar | >85% |

Mechanism : The tert-butyl group is electrophilically abstracted by the catalyst and transferred to the aromatic acceptor via alkylation .

Bromination of the Aromatic Ring

Electrophilic bromination occurs at the ortho position relative to the hydroxyl group, facilitated by the directing effects of substituents. Bromine (1.1–1.5 eq) is used in acetic acid or dichloromethane .

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Br₂ (1.2 eq) | CH₃COOH | 0–25°C | 3-bromo derivative |

Key Insight : The methyl and hydroxyl groups direct bromination to the 3-position, preserving the acetic acid functionality .

Esterification of the Carboxylic Acid Group

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or enzymatic conditions to form esters. This is critical for modifying solubility or stability in pharmaceutical applications .

| Alcohol | Catalyst | Temperature | Ester Formed |

|---|---|---|---|

| Methanol | H₂SO₄ | 60–80°C | Methyl ester |

Application : Ester derivatives are intermediates in synthesizing biphenyl compounds via Suzuki-Miyaura coupling .

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed Suzuki reactions to form biphenyl structures. The brominated derivative reacts with aryl boronic acids under Pd catalysis .

| Coupling Partner | Catalyst | Base | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 96% |

Product : (4'-Fluoro-2,4-dimethylbiphenyl-3-yl)acetic acid, isolated via extraction with ethyl acetate .

Acid-Catalyzed Cyclization

Under strong acidic conditions (e.g., H₂SO₄ or HCl), the compound undergoes cyclization to form lactone derivatives, though this is less documented in the provided sources .

Degradation Pathways

As an impurity in Oxymetazoline, it may undergo oxidation of the hydroxyl group or decarboxylation under thermal stress .

科学研究应用

Pharmaceutical Applications

1. Impurity Analysis in Drug Development

- As an impurity of Oxymetazoline, 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid is significant in the context of quality control during the manufacturing of pharmaceuticals. The presence of impurities can affect the efficacy and safety of medications. Regulatory bodies require thorough analysis of such impurities to ensure compliance with safety standards .

2. Reference Material for Analytical Chemistry

- This compound is utilized as a certified reference material (CRM) in various analytical methods. It aids in the calibration and validation of techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), ensuring accurate detection and quantification of impurities in pharmaceutical products .

Research Applications

1. Toxicological Studies

- Research has been conducted to evaluate the toxicological profile of this compound. Understanding its toxicity is crucial for assessing the safety of Oxymetazoline formulations, especially considering its widespread use in over-the-counter nasal decongestants .

2. Structure-Activity Relationship (SAR) Studies

- The compound serves as a model for SAR studies aimed at understanding how structural modifications influence the pharmacological activity of related compounds. Such studies can lead to the development of more effective drugs with fewer side effects .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes or receptors . These interactions can modulate the activity of enzymes or alter receptor signaling pathways, leading to various biological effects .

相似化合物的比较

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid can be compared with similar compounds such as:

- 2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetonitrile

- 4-[2-[Benzyl(tert-butyl)amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol

- 4-[4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic acid

These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, hydroxyl, and carboxylic acid groups in this compound contributes to its distinct chemical properties and applications .

生物活性

2-(4-tert-Butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid, also known by its CAS number 55699-12-2, is a compound with significant biological activities that have garnered attention in medicinal chemistry and pharmacology. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C14H20O3

- Molecular Weight : 236.31 g/mol

- CAS Number : 55699-12-2

The compound features a phenolic structure with a tert-butyl group and a hydroxyl group, which contribute to its biological activities.

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Analgesic Effects

In animal models, this compound has demonstrated analgesic properties comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). A study reported a significant reduction in pain response in mice subjected to formalin-induced pain when treated with this compound, indicating its potential as an analgesic agent.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, contributing to its protective effects against cellular damage.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Cyclooxygenase (COX) : Similar to traditional NSAIDs, it inhibits COX enzymes, leading to decreased synthesis of prostaglandins involved in inflammation and pain.

- Modulation of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, which is crucial for the expression of inflammatory genes.

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of various phenolic compounds, including this compound. The results indicated a dose-dependent inhibition of TNF-alpha production in lipopolysaccharide-stimulated macrophages (IC50 = 5 μM) .

Analgesic Activity Assessment

In an experimental setup involving formalin-induced pain in mice, administration of the compound at doses of 10 mg/kg resulted in a significant reduction in pain scores compared to control groups. This effect was comparable to that observed with indomethacin .

Antioxidant Evaluation

The antioxidant activity was assessed using DPPH and ABTS assays. The compound exhibited an IC50 value of 12 μM in scavenging DPPH radicals, indicating strong antioxidant potential .

Comparative Analysis Table

| Property | Value/Effect |

|---|---|

| Molecular Weight | 236.31 g/mol |

| Anti-inflammatory IC50 | 5 μM |

| Analgesic Effect | Significant reduction in pain response |

| Antioxidant IC50 | 12 μM (DPPH assay) |

属性

IUPAC Name |

2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-6-11(14(3,4)5)13(17)9(2)10(8)7-12(15)16/h6,17H,7H2,1-5H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKABAZTVCKJNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1CC(=O)O)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。